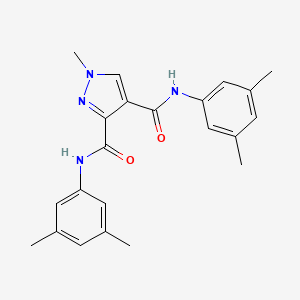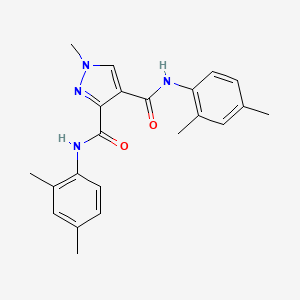![molecular formula C15H13N5O3 B4372689 1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4372689.png)
1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions to minimize by-products and enhance efficiency. The choice of solvents and reagents is also critical to achieving the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in various assays, potentially offering insights into new therapeutic targets.
Medicine: Research is ongoing to determine its efficacy in treating certain diseases, with some studies suggesting anti-inflammatory and anticancer properties.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes and signaling pathways. Further research is needed to fully elucidate its mode of action.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
3-Phenyl-1H-pyrazole-5-carboxylic acid
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness: Compared to these similar compounds, 1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid stands out due to its additional amino carbonyl group, which may confer unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Propriétés
IUPAC Name |
1-methyl-3-[(5-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-8-10(15(22)23)13(19-20)14(21)16-12-7-11(17-18-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,22,23)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIJPHEEDEGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4372612.png)
![5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4372619.png)
![5-(3,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4372625.png)
![5-(4-tert-butylphenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4372632.png)



![5-[(diisobutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372663.png)
![5-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372670.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372677.png)
![3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372684.png)
![5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372697.png)
![3-{[(3-carboxy-4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372704.png)
![1-methyl-5-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4372717.png)
